

# TP-0903: A Multi-Kinase Inhibitor Reversing Epithelial-Mesenchymal Transition in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dubermatinib*

Cat. No.: *B607223*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

TP-0903, also known as **dubermatinib**, is an orally bioavailable small molecule inhibitor of the receptor tyrosine kinase AXL.[1] Extensive preclinical research has demonstrated its potent anti-tumor and anti-metastatic effects across a range of cancers, including pancreatic, non-small cell lung, triple-negative breast, and ovarian cancers.[2][3][4][5] A core mechanism underlying these effects is the ability of TP-0903 to reverse the epithelial-mesenchymal transition (EMT), a cellular program critical for cancer cell dissemination, therapy resistance, and immune evasion.[1][2][6] This technical guide provides a comprehensive overview of the role of TP-0903 in modulating EMT, detailing its mechanism of action, effects on key signaling pathways, and a summary of preclinical data. Detailed experimental protocols and visualizations of the underlying molecular interactions are also presented to facilitate further research and development.

## Introduction to TP-0903 and Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and apical-basal polarity, acquiring a mesenchymal phenotype with increased migratory and invasive properties.[7] In cancer, the reactivation of this embryonic program is

associated with metastasis, the acquisition of stem cell-like characteristics, and resistance to various therapies.[7][8]

TP-0903 is a potent, ATP-competitive inhibitor that primarily targets AXL, a member of the Tyro3, AXL, and Mer (TAM) family of receptor tyrosine kinases.[1][2] AXL is a key driver of EMT and its overexpression is correlated with poor prognosis, metastasis, and drug resistance in numerous cancers.[1][2][9] By inhibiting AXL, TP-0903 blocks downstream signaling pathways that promote the mesenchymal state, leading to a phenotypic shift back towards a more differentiated, epithelial state.[1][2] Beyond AXL, TP-0903 has been shown to inhibit other kinases including all three members of the TAM family, as well as Aurora A, JAK2, ALK, ABL1, and VEGFR2.[2]

## Mechanism of Action: Reversal of EMT

TP-0903's primary mechanism in combating cancer progression is through the inhibition of AXL, which in turn reverses the EMT program. This is evidenced by consistent changes in the expression of key EMT markers across various cancer models.

## Modulation of EMT Marker Expression

Treatment with TP-0903 leads to a reversal of the mesenchymal phenotype, characterized by:

- **Upregulation of Epithelial Markers:** A notable increase in E-cadherin expression is observed, restoring cell-cell adhesion.
- **Downregulation of Mesenchymal Markers:** A concurrent decrease in the expression of vimentin is seen.[2]
- **Suppression of EMT-Inducing Transcription Factors:** TP-0903 treatment leads to a reduction in the expression of key transcription factors that drive EMT, including Snail and Slug.[2][5]

## Impact on Signaling Pathways

TP-0903 has been shown to impinge on critical signaling pathways that regulate EMT.

- **AXL-TGFβ-Hippo Signaling Axis:** In non-small cell lung cancer cells, TP-0903 attenuates AXL phosphorylation and blunts the transcriptional responses to TGFβ-Hippo signaling. It

achieves this by disrupting the formation of transcriptional complexes involving SMAD2/3, SMAD4, YAP1, and TAZ.[9]

- **STAT3 Signaling:** The JAK/STAT3 pathway is a known regulator of EMT.[8][10] While direct inhibition of STAT3 by TP-0903 is not its primary mechanism, its inhibition of upstream kinases like JAK2 can indirectly affect STAT3 signaling, contributing to the reversal of EMT. [2]

## Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of TP-0903 from various preclinical studies.

**Table 1: In Vitro Efficacy of TP-0903 (IC50 Values)**

Cell Line	Cancer Type	IC50 (nM)	Reference
BMF-A3	Pancreatic Ductal Adenocarcinoma	110	[2]
OVTOKO	Ovarian Cancer	33	[5]
OVMANA	Ovarian Cancer	840	[5]
OCI-AML3	Acute Myeloid Leukemia (NRAS mutant)	37	[11]
MV4-11 (R248W)	Acute Myeloid Leukemia (TP53 mutant)	12-32	[12]
HL-60	Acute Myeloid Leukemia (TP53 mutant)	12-32	[12]
Kasumi-1	Acute Myeloid Leukemia (TP53 mutant)	12-32	[12]

**Table 2: In Vivo Efficacy of TP-0903 in a Pancreatic Cancer Model**

Treatment Group	Median Survival (days)	Tumor Weight Reduction	Reference
Vehicle	72	N/A	<a href="#">[2]</a>
TP-0903	78	Significant	<a href="#">[2]</a>
TP-0903 + Gemcitabine + anti-PD1	Further extended	Most significant	<a href="#">[2]</a>

## Experimental Protocols

### Cell Viability (MTS) Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of TP-0903 on cancer cell lines.

Materials:

- Cancer cell lines (e.g., BMF-A3)
- Complete growth medium
- TP-0903
- MTS reagent (Promega)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Prepare serial dilutions of TP-0903 in complete growth medium. A common starting concentration is 40  $\mu$ M with 4-fold dilutions.
- Remove the existing medium from the cells and add the TP-0903 dilutions. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a specified period (e.g., 72 hours).
- Add MTS reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours until a color change is observed.
- Measure the absorbance at 490 nm using a plate reader.
- Calculate the relative cell viability and determine the IC50 value using appropriate software.

[\[2\]](#)

## Colony Formation Assay

Objective: To assess the long-term effect of TP-0903 on the proliferative capacity of single cells.

Materials:

- Cancer cell lines (e.g., BMF-A3)
- Complete growth medium
- TP-0903
- 6-well plates
- 10% formalin
- Crystal violet stain

Procedure:

- Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.

- Allow cells to attach overnight.
- Treat the cells with varying concentrations of TP-0903 (e.g., 100 nM, 250 nM, 500 nM, 5  $\mu$ M) or vehicle control.
- Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.
- When colonies are visible, wash the wells with PBS.
- Fix the colonies with 10% formalin for 15 minutes.
- Stain the colonies with crystal violet for 20 minutes.
- Wash the wells with water and allow them to air dry.
- Count the number of colonies in each well.[\[2\]](#)

## Western Blotting for EMT Markers

Objective: To analyze the protein expression levels of epithelial and mesenchymal markers following TP-0903 treatment.

Materials:

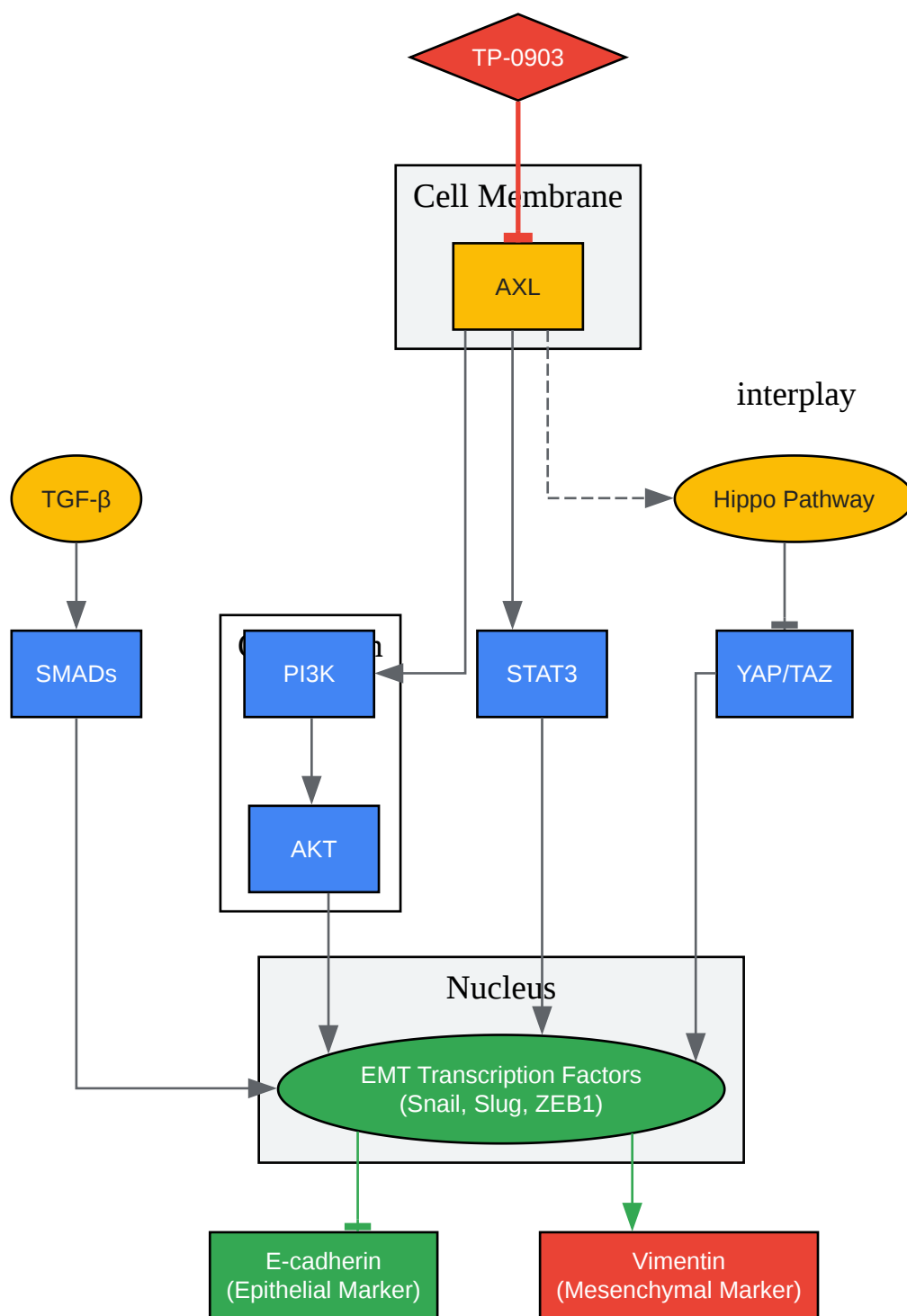
- Cancer cell lines
- TP-0903
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against E-cadherin, vimentin, Snail, Slug, and a loading control (e.g.,  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with TP-0903 at desired concentrations for a specified time (e.g., 48 hours).
- Lyse the cells and quantify the protein concentration.
- Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and transfer them to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system and analyze the band intensities.[\[13\]](#)

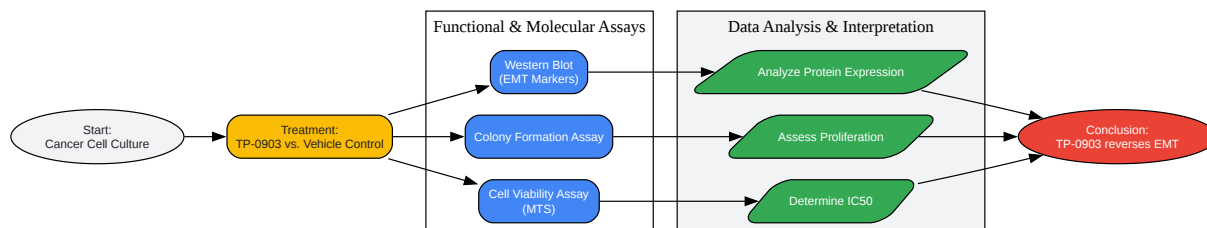
## Visualizations of Signaling Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: TP-0903 inhibits AXL, blocking downstream pathways promoting EMT.





[Click to download full resolution via product page](#)

Caption: Workflow for assessing TP-0903's effect on EMT in vitro.

## Conclusion and Future Directions

TP-0903 has emerged as a promising therapeutic agent that targets a fundamental mechanism of cancer progression and therapy resistance – the epithelial-mesenchymal transition. Its ability to inhibit AXL and other key kinases leads to a reversal of the mesenchymal phenotype, sensitizing cancer cells to other therapies and reducing their metastatic potential. The data summarized in this guide highlight the potent anti-tumor activity of TP-0903 in a variety of preclinical models.

Ongoing and future research will continue to elucidate the full spectrum of TP-0903's activity, both as a monotherapy and in combination with chemotherapy, targeted therapy, and immunotherapy.[2] Clinical trials are currently underway to evaluate the safety and efficacy of TP-0903 in patients with advanced solid tumors and hematological malignancies.[14][15] The insights gained from these studies will be crucial in defining the clinical utility of this novel AXL inhibitor in the treatment of cancer.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Mesenchymal-epithelial transition and AXL inhibitor TP-0903 sensitise triple-negative breast cancer cells to the antimalarial compound, artesunate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 7. scientificarchives.com [scientificarchives.com]
- 8. STAT3-EMT axis in tumors: Modulation of cancer metastasis, stemness and therapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of STAT3 in cancer cell epithelial-mesenchymal transition (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 12. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [TP-0903: A Multi-Kinase Inhibitor Reversing Epithelial-Mesenchymal Transition in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607223#tp-0903-s-role-in-epithelial-mesenchymal-transition]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)